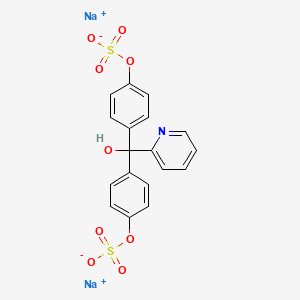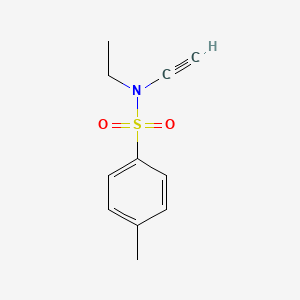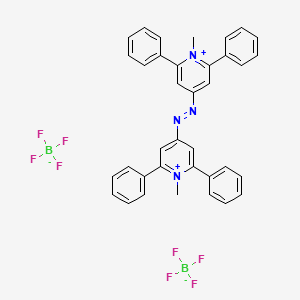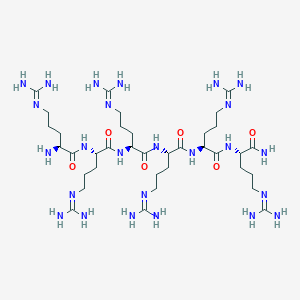
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- is a complex peptide compound composed of multiple arginine residues Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- typically involves peptide coupling reactions. One common method is the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:
Attachment of the first amino acid: The first arginine residue is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next arginine residue is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- may involve recombinant DNA technology. This method uses genetically engineered microorganisms to produce the peptide in large quantities. The process includes:
Gene synthesis: The gene encoding the peptide is synthesized and inserted into a plasmid vector.
Transformation: The plasmid is introduced into a host organism, such as Escherichia coli.
Expression and purification: The host organism expresses the peptide, which is then purified using affinity chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of arginine can be oxidized to form nitric oxide (NO), a signaling molecule.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or nitric oxide synthase (NOS) enzymes.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters for introducing functional groups.
Major Products
Oxidation: Nitric oxide (NO) and citrulline.
Reduction: Modified peptide with reduced functional groups.
Substitution: Peptide with new functional groups attached.
Applications De Recherche Scientifique
L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and immune response.
Medicine: Potential therapeutic applications in cardiovascular diseases due to its ability to produce nitric oxide.
Industry: Utilized in the production of functional foods and nutraceuticals.
Mécanisme D'action
The mechanism of action of L-Argininamide, L-arginyl-L-arginyl-L-arginyl-L-arginyl-L-arginyl- involves its interaction with various molecular targets and pathways:
Nitric oxide production: The guanidino group of arginine residues can be oxidized to produce nitric oxide, a potent vasodilator.
Protein synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune modulation: Arginine residues play a role in modulating immune responses by influencing the activity of immune cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: A single arginine residue with similar physiological functions.
L-Arginyl-L-arginine: A dipeptide with two arginine residues.
L-Arginyl-L-arginyl-L-arginine: A tripeptide with three arginine residues.
Propriétés
Formule moléculaire |
C36H75N25O6 |
|---|---|
Poids moléculaire |
954.1 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C36H75N25O6/c37-19(7-1-13-51-31(39)40)26(63)58-21(9-3-15-53-33(43)44)28(65)60-23(11-5-17-55-35(47)48)30(67)61-24(12-6-18-56-36(49)50)29(66)59-22(10-4-16-54-34(45)46)27(64)57-20(25(38)62)8-2-14-52-32(41)42/h19-24H,1-18,37H2,(H2,38,62)(H,57,64)(H,58,63)(H,59,66)(H,60,65)(H,61,67)(H4,39,40,51)(H4,41,42,52)(H4,43,44,53)(H4,45,46,54)(H4,47,48,55)(H4,49,50,56)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
BMLTZEAFQLJTIZ-BTNSXGMBSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
SMILES canonique |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)N)CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12823267.png)
![4,5,6-Triamino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12823270.png)
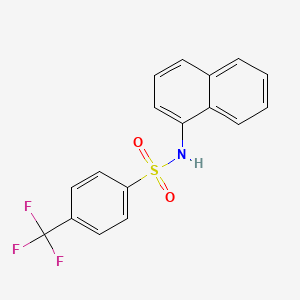
![(3R,3aS,4S,4aS,7R,9aR)-1,3,3a,4,4a,5,6,7,8,9a-Decahydro-3-methyl-7-nitro-1-oxo-N,N-diphenylnaphtho[2,3-c]furan-4-carboxamide](/img/structure/B12823282.png)
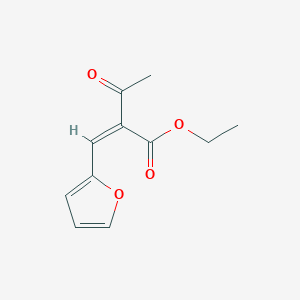
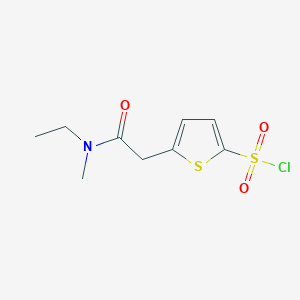
![2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole](/img/structure/B12823291.png)
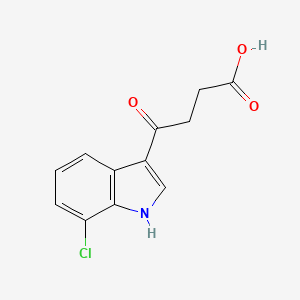

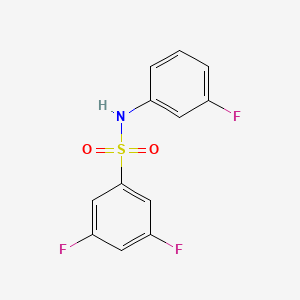
![Cyclopenta[d]imidazole-2,5(1H,3H)-dione](/img/structure/B12823323.png)
